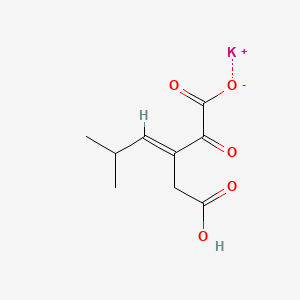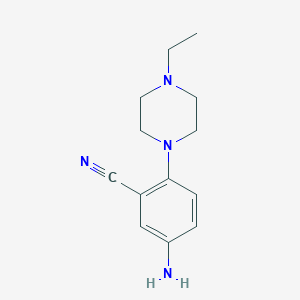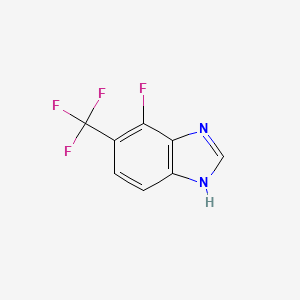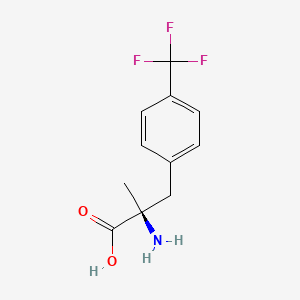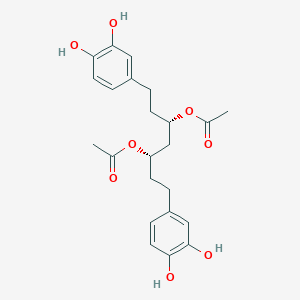![molecular formula C18H19NOS B13441816 (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol (Racemic Mixture) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalenol moiety, a thienyl group, and a methylamino substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Propyl Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable Grignard reagent to form the thienyl propyl intermediate.
Introduction of the Methylamino Group: The intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Coupling with Naphthalenol: The final step involves coupling the methylamino-thienyl propyl intermediate with 2-naphthalenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
®-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol: The enantiomer of the compound, which may have different biological activities.
1-[3-(Dimethylamino)-1-(2-thienyl)propyl]-2-naphthalenol: A structurally similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol is unique due to its specific stereochemistry and the presence of both a thienyl group and a naphthalenol moiety
Properties
Molecular Formula |
C18H19NOS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[(2R)-1-(methylamino)-3-thiophen-2-ylpropan-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C18H19NOS/c1-19-12-14(11-15-6-4-10-21-15)18-16-7-3-2-5-13(16)8-9-17(18)20/h2-10,14,19-20H,11-12H2,1H3/t14-/m0/s1 |
InChI Key |
FDTXJBCNFDGKDX-AWEZNQCLSA-N |
Isomeric SMILES |
CNC[C@H](CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CNCC(CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
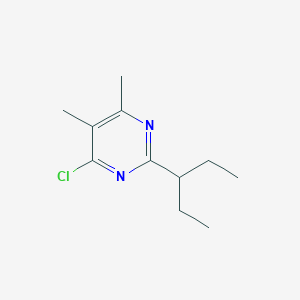
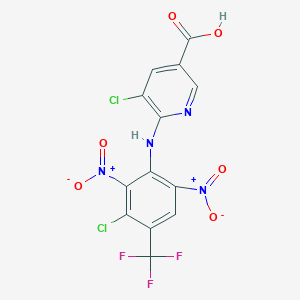
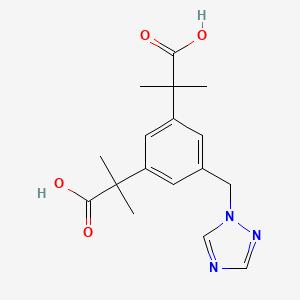
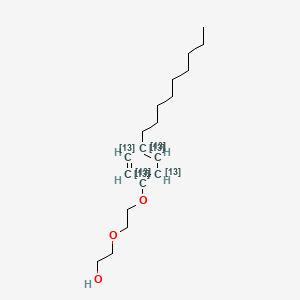
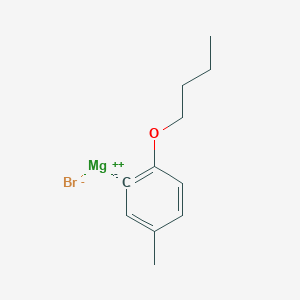

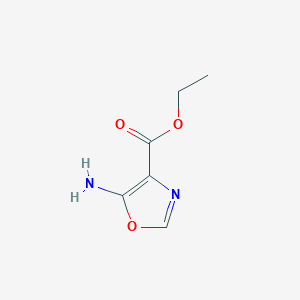
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
